![molecular formula C9H12N2O B025361 4-Amino-3,5-dimethylbenzamide CAS No. 103796-44-7](/img/structure/B25361.png)
4-Amino-3,5-dimethylbenzamide
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Overview
Description
4-Amino-3,5-dimethylbenzamide, also known as 4-Amino-N,N-dimethylbenzamide, is a compound with the molecular weight of 164.21 . It is typically a white to off-white powder or crystals .
Molecular Structure Analysis
The molecular structure of 4-Amino-3,5-dimethylbenzamide is represented by the InChI code1S/C9H12N2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3
. This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
Scientific Research Applications
Synthesis of Energetic Materials
4-Amino-3,5-dimethylbenzamide can be used in the synthesis of energetic materials. For instance, it can be used to synthesize the lead salt of 4-amino-3,5-dinitropyrazole (PDNAP), a new metal salt of 4-amino-3,5-dinitropyrazole .
Thermal Behavior Analysis
The compound can be used in the study of thermal behavior, which is a crucial starting point for the selection, application, and exploitation of PDNAP . The thermal decomposition kinetics and mechanism of PDNAP were studied using different heating rate differential scanning calorimetry .
Combustion Catalyst in Solid Propellants
PDNAP, synthesized from 4-amino-3,5-dimethylbenzamide, can be used as a combustion catalyst in solid propellants . Combustion experiments show that PDNAP can reduce the burning rate pressure exponent of the double-base or composite-modified double-base propellant .
Intermediate in Chemical Synthesis
4-Amino-3,5-dimethylbenzamide can act as an intermediate in chemical synthesis. For example, it can be used in the synthesis of 2-5-cyano-N,3-dimethylbenzamide through a nucleophilic -amino substitution .
Research and Development in Laboratories
This compound is available for purchase from chemical suppliers, indicating its use in various research and development activities in laboratories .
Safety and Handling Studies
Given the safety information provided by suppliers, this compound can be used in studies related to safety and handling of chemical substances .
Safety and Hazards
4-Amino-3,5-dimethylbenzamide is classified as a dangerous substance. It has hazard statements H301, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
The primary target of 4-Amino-3,5-dimethylbenzamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots, and it’s involved in various physiological and pathological processes, including wound healing, tissue remodeling, inflammation, and tumor invasion.
Mode of Action
It’s likely that the compound interacts with its target, the urokinase-type plasminogen activator, leading to changes in the enzyme’s activity
Biochemical Pathways
Given its target, it’s plausible that it influences pathways related to blood clot dissolution and tissue remodeling
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s absorption, distribution, metabolism, and excretion . .
properties
IUPAC Name |
4-amino-3,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFMYUFOFXWGBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649610 |
Source
|
Record name | 4-Amino-3,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103796-44-7 |
Source
|
Record name | 4-Amino-3,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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